
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 7-position.
Ethoxylation: The ethoxy group is introduced by reacting the brominated benzothiazole with an ethylating agent such as ethyl iodide in the presence of a base.
Cyanoacetamide Formation: Finally, the cyanoacetamide moiety is attached through a nucleophilic substitution reaction using cyanoacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted groups replacing the bromo group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible development as a drug candidate for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-Bromo-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- N-(5-Ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- N-(7-Bromo-5-methoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is unique due to the presence of both the bromo and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C12H10BrN3O2S |
|---|---|
Poids moléculaire |
340.20 g/mol |
Nom IUPAC |
N-(7-bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C12H10BrN3O2S/c1-2-18-7-5-8(13)11-9(6-7)15-12(19-11)16-10(17)3-4-14/h5-6H,2-3H2,1H3,(H,15,16,17) |
Clé InChI |
GHKAWZZNGIPWRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C(=C1)Br)SC(=N2)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
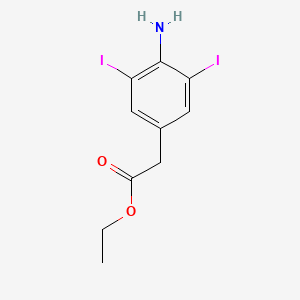
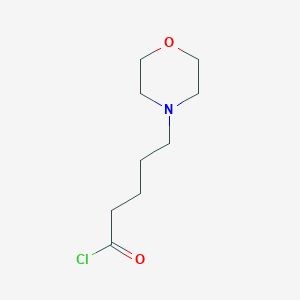

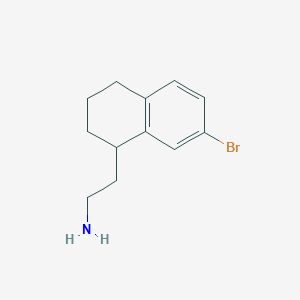
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
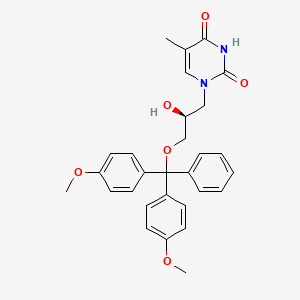
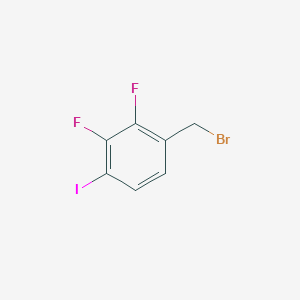
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
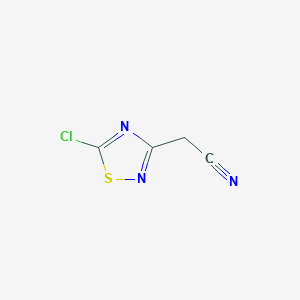
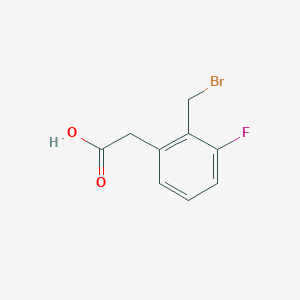
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

